1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one
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Overview
Description
1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one is a compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . This compound features a unique structure that includes an isoindoline moiety, which is a bicyclic structure containing a nitrogen atom.
Mechanism of Action
Target of Action
It is known that similar compounds, such as lenalidomide, a derivative of thalidomide, act as a ligand of ubiquitin e3 ligase cereblon . This enzyme plays a crucial role in the degradation of the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .
Mode of Action
If we consider the action of similar compounds, they bind to their target proteins and induce the enzyme to degrade specific transcription factors . This interaction results in changes in the transcriptional activity of the cell, affecting the expression of various genes.
Biochemical Pathways
Based on the action of similar compounds, it can be inferred that the compound may influence pathways related to protein degradation and transcriptional regulation .
Result of Action
Based on the action of similar compounds, it can be inferred that the compound may lead to changes in gene expression due to its influence on transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one typically involves the reaction of isoindoline derivatives with butanone under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) to facilitate the hydrogenation process . The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with advanced control systems to monitor and regulate reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process by providing better control over reaction parameters and reducing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides, Grignard reagents, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dihydro-2H-isoindol-2-yl)methylmelatonin: A melatonin receptor antagonist with high binding affinity and selectivity.
Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate: A compound with similar structural features used in various chemical applications.
2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: Another isoindoline derivative with potential biological activities.
Uniqueness
1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-5-12(14)13-8-10-6-3-4-7-11(10)9-13/h3-4,6-7H,2,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXORYKMRVCSULU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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